2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile
Overview
Description
2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity and stability of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent reactions to introduce the amino and oxo groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-oxo-4-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-7,7-dimethyl-5-oxo-4-(3-pyridinyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-5-oxo-4-(3-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile .
Uniqueness
What sets 2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and potential as a therapeutic agent .
Properties
IUPAC Name |
2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2/c24-23(25,26)16-8-4-7-14(9-16)20-17(12-27)22(28)30-19-11-15(10-18(29)21(19)20)13-5-2-1-3-6-13/h1-9,15,20H,10-11,28H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJQFDCADNSDTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2C3=CC(=CC=C3)C(F)(F)F)C#N)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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